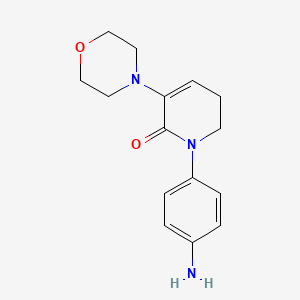

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGIGSPFTMLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound, holds a significant position in contemporary pharmaceutical manufacturing. Identified by its CAS number 1267610-26-3, this molecule is not primarily recognized for its own therapeutic effects but as a pivotal intermediate in the synthesis of Apixaban[1][2][3]. Apixaban is a potent, orally active, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2][3]. This anticoagulant is widely prescribed for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation[3][4]. The efficient and high-purity synthesis of this compound is, therefore, a cornerstone of Apixaban production, directly impacting the scalability and cost-effectiveness of this life-saving medication[1]. This guide provides an in-depth analysis of its fundamental properties, synthesis, and handling protocols, tailored for professionals in drug development and chemical research.

Chemical and Physical Properties

The molecular architecture of this compound, featuring an aminophenyl group attached to a morpholino-substituted dihydropyridinone ring, dictates its chemical behavior and physical characteristics[1]. These properties are crucial for its handling, storage, and reactivity in subsequent synthetic steps.

Core Identification and Structural Data

| Identifier | Value |

| CAS Number | 1267610-26-3[1][2][5] |

| Molecular Formula | C₁₅H₁₉N₃O₂[1][2][4][6] |

| Molecular Weight | 273.33 g/mol [1][2][4][6] |

| IUPAC Name | This compound |

| Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, Apixaban Intermediate A[1][2][5][7] |

| InChI | InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2[2][6] |

| InChIKey | YUGIGSPFTMLIMA-UHFFFAOYSA-N[2] |

| SMILES | C1(=O)N(C2=CC=C(N)C=C2)CCC=C1N1CCOCC1[2] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | Off-white to pale beige solid/powder | [1][2][4] |

| Melting Point | >246°C (decomposes) | [2][4] |

| Boiling Point | 491.5 ± 45.0 °C (Predicted) | [1][2] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in methanol and chloroform | [2][4] |

| pKa | 4.96 ± 0.10 (Predicted) | [2][4] |

The high melting point suggests significant thermal stability, which is attributed to its robust heterocyclic structure[4]. The predicted pKa value indicates weak basicity, with the morpholine nitrogen being the likely primary site of protonation[4].

Synthesis and Manufacturing

The synthesis of this compound is a critical process in the overall production of Apixaban. Various methods have been developed to ensure high yield and purity, which are essential for pharmaceutical-grade intermediates.

Synthetic Pathways Overview

Two primary synthetic routes are commonly cited:

-

Condensation Reaction : This method involves the condensation of morpholine with a suitable precursor molecule. The reaction is typically facilitated by a strong base like sodium hydride to form the desired pyridinone structure[4].

-

Reduction of a Nitro Precursor : A widely used and high-yield method involves the reduction of a nitro-substituted precursor. This approach is valued for its efficiency and the high purity of the final product[2][4].

Caption: High-yield synthesis via reduction of a nitro precursor.

Detailed Experimental Protocol: Reduction Method

This protocol describes a lab-scale synthesis that achieves high yield and purity, as adapted from established procedures[2].

Materials and Reagents:

-

Nitro-substituted pyridinone precursor (e.g., 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one)

-

Methanol

-

Water

-

Raney Cobalt (catalyst)

-

Hydrazine Hydrate (80% solution)

-

Diatomaceous earth

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Reactor Setup : In a suitable reactor, charge 25 L of water and 25 L of methanol.

-

Addition of Reactants : Under constant stirring, add 2.5 kg of the nitro-substituted precursor compound and 250 g of Raney Cobalt.

-

Heating : Raise the temperature of the mixture to 40-50°C.

-

Addition of Reducing Agent : Slowly add 2.0 kg of hydrazine hydrate (80% solution) to the mixture. An exothermic reaction may occur, so careful control of the addition rate is crucial.

-

Reaction : Maintain the reaction temperature at 60-70°C for approximately 3 hours to ensure the reaction goes to completion.

-

Filtration : After the reaction is complete, filter the mixture through diatomaceous earth to remove the Raney Cobalt catalyst.

-

Solvent Removal : Concentrate the filtrate by removing the solvent under reduced pressure.

-

Product Isolation : Add MTBE to the resulting filter cake to precipitate the product.

-

Drying : Collect the solid product and dry it thoroughly. This process typically yields a white solid with a purity of 99.8% and a yield of 98%[2].

Biological Role and Application

The primary and well-documented role of this compound is as a direct precursor to Apixaban[1][2]. Its chemical structure provides the necessary backbone for the subsequent synthetic transformations that lead to the final active pharmaceutical ingredient.

While the compound itself is sometimes described as not bioactive, its structure is inherently linked to the anticoagulant activity of Apixaban[4][8]. The aminophenyl and dihydropyridinone moieties are key components that, after further modification, will interact with the active site of Factor Xa. Therefore, its significance lies in its structural contribution to a pharmacologically active molecule rather than its own biological activity. It is crucial in research and development for exploring new therapeutic agents that target Factor Xa[3].

Caption: Role as a key intermediate leading to a therapeutic effect.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark)[2][9].

Recommended Handling Procedures

-

Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust[7][9][10].

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection[9].

-

Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating or drinking. Do not eat, drink, or smoke in the work area[9].

-

Spill Response : In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Wash the spill area thoroughly[8].

Storage Conditions

-

Temperature : Store in a cool, dry, and well-ventilated place, typically at 2-8°C[2][4].

-

Atmosphere : Store under an inert gas (e.g., nitrogen or argon) to prevent degradation, as the compound may be air and heat sensitive[2][4][7].

Conclusion

This compound is a compound of high importance in the pharmaceutical industry. Its value is intrinsically tied to its role as a non-negotiable building block in the synthesis of Apixaban. A thorough understanding of its chemical and physical properties, coupled with robust and efficient synthetic protocols, is essential for any organization involved in the manufacturing of this globally significant anticoagulant. Adherence to strict safety and handling guidelines is critical to ensure both the quality of the intermediate and the safety of the personnel involved in its production and use. Continued research into optimizing its synthesis will remain a key focus for improving the accessibility of Apixaban to patients worldwide.

References

- 1. innospk.com [innospk.com]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 4. Buy this compound | 1267610-26-3 [smolecule.com]

- 5. CAS 1267610-26-3: 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morph… [cymitquimica.com]

- 6. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. chemicea.com [chemicea.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS number: 1267610-26-3), a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban. The document elucidates the compound's chemical and physical properties, details its synthesis and subsequent role in the Apixaban reaction pathway, and discusses relevant analytical methodologies and safety protocols. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development and manufacturing of anticoagulant therapies.

Introduction: The Strategic Importance in Anticoagulant Synthesis

This compound is a cornerstone in the manufacturing of Apixaban, a widely prescribed oral anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[1][2] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3] Its synthesis represents a critical step in the overall production of Apixaban, making a thorough understanding of its chemistry and handling essential for pharmaceutical scientists.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring stability during storage.

| Property | Value | Source(s) |

| CAS Number | 1267610-26-3 | [5] |

| Molecular Formula | C₁₅H₁₉N₃O₂ | |

| Molecular Weight | 273.33 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | [4][6] |

| Melting Point | >246°C (decomposes) | [7] |

| Boiling Point | 491.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform and methanol. | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2] |

| Purity (typical) | ≥98.0% (HPLC) | [4][8] |

Synthesis and Mechanism

The primary route to this compound involves the reduction of its nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Synthesis of the Nitro Precursor

The synthesis of the nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a multi-step process that begins with the reaction of 1-(4-nitrophenyl)-2-piperidone with a chlorinating agent, followed by reaction with morpholine.[9]

Experimental Protocol: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one [9]

-

Chlorination: To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) while maintaining a low temperature.

-

Quenching: Slowly pour the reaction mixture into ice water.

-

Extraction: Separate the aqueous layer and extract with chloroform (3 x 100 mL).

-

Washing and Drying: Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Concentration: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the chlorinated intermediate as a yellow solid.

-

Morpholine Reaction: To the crude chlorinated intermediate (57 g), add morpholine (307 mL) and heat the mixture to reflux for 2 hours.

-

Isolation: Cool the reaction to room temperature, allowing for the precipitation of morpholine hydrochloride. Add water (600 mL) to precipitate the product.

-

Purification: Collect the resulting yellow solid by filtration and dry to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Reduction to this compound

The final step in the synthesis of the title compound is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using hydrazine hydrate in the presence of a catalyst.[1]

Experimental Protocol: Synthesis of this compound [1][10]

-

Reaction Setup: In a suitable reactor, add water (25 L), methanol (25 L), 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (2.5 kg), and Raney cobalt (250 g) under stirring.

-

Heating: Raise the temperature of the mixture to 40-50 °C.

-

Hydrazine Addition: Slowly add hydrazine hydrate (80% content, 2.0 kg).

-

Reaction: Maintain the reaction temperature at 60-70 °C for 3 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth and concentrate the solvent.

-

Isolation: Add methyl tert-butyl ether (MTBE) to the filter cake to precipitate the product.

-

Drying: Dry the resulting white solid to yield this compound (yield: 98%, purity: 99.8%).

Role in Apixaban Synthesis

This compound serves as a crucial building block in the construction of the Apixaban molecule. The primary amino group of this intermediate is acylated with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring of the piperidinone moiety.[10]

Figure 1: Key transformation of the title compound in the Apixaban synthesis.

Biological Relevance and Potential Activity

While the primary significance of this compound is as a synthetic intermediate, its structural relationship to the final drug, Apixaban, warrants consideration of its potential biological activity. Apixaban is a direct and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[11] Although there is limited publicly available data on the intrinsic biological activity of this specific intermediate, it is crucial in drug development to characterize the pharmacological profile of all key intermediates to identify any potential off-target effects or contributions to the overall impurity profile of the final drug product.[12][13]

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing its purity.

Illustrative HPLC Method for Purity Determination

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 280 nm).

-

Purity Assessment: Purity is generally determined by the area percentage of the main peak relative to all other peaks in the chromatogram.[8]

Further characterization to confirm the structure of the compound and any impurities is typically performed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[14]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

Figure 2: Recommended safe handling workflow for the title compound.

Conclusion

This compound is a non-negotiable component in the efficient and scalable synthesis of Apixaban. Its chemical properties, a well-defined synthetic pathway, and established analytical controls underscore its importance in the pharmaceutical industry. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to handle and utilize this key intermediate with scientific rigor and a commitment to safety and quality.

References

- 1. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. innospk.com [innospk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Manufacturers of this compound, 99%, CAS 1267610-26-3, A 1401, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. This compound , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 8. This compound | 1267610-26-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 11. Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Apixaban Synthesis

Executive Summary: This document provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3), a critical intermediate in the large-scale synthesis of Apixaban. Apixaban is a potent, orally active, and selective direct Factor Xa inhibitor widely prescribed as an anticoagulant. The guide delineates the core molecular and physicochemical properties of this intermediate, presents a field-proven synthesis protocol with an emphasis on the underlying chemical principles, and discusses its strategic importance in pharmaceutical manufacturing. This whitepaper is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this key starting material.

Core Molecular Profile and Physicochemical Properties

This compound is a sophisticated heterocyclic compound featuring a dihydropyridinone core substituted with aminophenyl and morpholino moieties. These structural features are instrumental to its role in the convergent synthesis of Apixaban.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, regulatory filings, and research documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1267610-26-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₉N₃O₂ | [1][3][4] |

| Molecular Weight | 273.33 g/mol | [2][4][5][6] |

| Common Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone; Apixaban Intermediate A; Apixaban Impurity S | [1][2][7] |

Physicochemical Characteristics

The compound's physical and chemical properties dictate its handling, storage, and reactivity. It exhibits high thermal stability, a critical attribute for process safety and product integrity during synthesis.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to pale beige solid powder | [1][2][5] |

| Melting Point | >246°C (with decomposition) | [2][5][6] |

| Solubility | Slightly soluble in methanol and chloroform | [2][5] |

| pKa (Predicted) | 4.96 ± 0.10 | [2][5] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 491.5 ± 45.0 °C at 760 mmHg | [1][2] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light | [2][5] |

The predicted pKa suggests the molecule behaves as a weak base, with the morpholine nitrogen being the most probable site of protonation.[5] Its high melting and decomposition temperature are indicative of a stable crystalline lattice, attributed to the robust heterocyclic framework.[5]

The Strategic Role in Apixaban Synthesis

The primary significance of this compound lies in its function as a cornerstone for the construction of Apixaban.[1] Apixaban functions by directly inhibiting Factor Xa, a critical juncture in the coagulation cascade, thereby preventing thrombus formation.[5][6]

This intermediate provides the core structure onto which the pyrazole and valeramide moieties of the final active pharmaceutical ingredient (API) are assembled. The primary amino group on the phenyl ring is the key reactive site for the subsequent cyclization reaction that forms the pyrazole ring system of Apixaban. Its high-purity availability is therefore essential for achieving the stringent quality standards required for the final drug product.[1]

Caption: High-level synthetic pathway illustrating the role of the target intermediate.

Synthesis and Purification Protocol

The most efficient and high-yielding synthesis of this compound involves the catalytic reduction of its nitro-analogue precursor.[2][5] This method is favored in industrial applications for its reliability, high conversion, and purity of the final product.

Synthesis via Catalytic Hydrazine Reduction

Principle: This protocol utilizes the selective reduction of an aromatic nitro group to a primary amine. Raney cobalt is employed as a heterogeneous catalyst, valued for its high surface area and catalytic activity. Hydrazine hydrate serves as the in-situ hydrogen donor, which is catalytically decomposed on the Raney cobalt surface to generate the hydrogen required for the reduction. The reaction is conducted at a moderately elevated temperature (60–70°C) to ensure a favorable reaction rate while minimizing thermal degradation or side reactions.[2][5]

Experimental Protocol:

-

Reactor Charging: To a suitable reactor, charge 25 L of water and 25 L of methanol.

-

Addition of Solids: Under constant stirring, add 2.5 kg of the starting material, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Compound I), followed by 250 g of water-wet Raney cobalt catalyst.

-

Initial Heating: Raise the temperature of the slurry to 40–50°C.

-

Hydrazine Addition: Slowly and carefully add 2.0 kg of hydrazine hydrate (80% solution) to the reactor. This addition is exothermic and must be controlled to maintain the reaction temperature.

-

Reaction Phase: After the addition is complete, maintain the reaction mixture at a temperature of 60–70°C for approximately 3 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

-

Work-up and Isolation:

-

Cool the reaction mixture and filter through a pad of diatomaceous earth to remove the Raney cobalt catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol and water.

-

The resulting solid cake is triturated with a solvent like methyl tert-butyl ether (MTBE) to facilitate filtration and drying.

-

-

Drying: Dry the isolated white solid to yield the final product.

This process consistently yields the target compound in high purity (>99.8%) and with excellent yields (>98%).[2]

References

- 1. innospk.com [innospk.com]

- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 3. This compound | Manasa Life Sciences [manasalifesciences.com]

- 4. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 1267610-26-3 [smolecule.com]

- 6. This compound , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 7. This compound | 1267610-26-3 | Benchchem [benchchem.com]

A Technical Guide to the Spectral Characterization of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No. 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2][3] In the absence of publicly available experimental spectra, this document presents a detailed, theoretically predicted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust framework for the structural elucidation and characterization of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol .[4][5] Its structure, comprising a dihydropyridinone core, a morpholine substituent, and a p-aminophenyl group, makes it a crucial building block in the multi-step synthesis of Apixaban, a direct Factor Xa inhibitor.[2][6] The purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a detailed predictive analysis of the spectral data expected from modern analytical techniques. Understanding these spectral signatures is critical for process monitoring, impurity profiling, and ensuring batch-to-batch consistency in a pharmaceutical manufacturing setting.

Chemical Structure and Properties:

-

IUPAC Name: this compound[7]

-

CAS Number: 1267610-26-3[2]

-

Molecular Formula: C₁₅H₁₉N₃O₂[4]

-

Molecular Weight: 273.33 g/mol [5]

-

Appearance: Off-white to pale beige solid[2]

-

Solubility: Slightly soluble in chloroform and methanol[4]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. Predicted ¹H and ¹³C NMR spectra provide a valuable reference for identity confirmation and purity assessment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| H on C4 | ~5.5 - 6.0 | Triplet (t) | 1H | Vinylic proton, deshielded by the adjacent C=O group and the morpholino nitrogen. |

| Aromatic (H on C2', C6') | ~7.0 - 7.2 | Doublet (d) | 2H | Ortho to the lactam nitrogen, deshielded. |

| Aromatic (H on C3', C5') | ~6.6 - 6.8 | Doublet (d) | 2H | Ortho to the amino group, shielded by its electron-donating effect. |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | 2H | Protons on nitrogen, chemical shift can vary with solvent and concentration. |

| Morpholino (-CH₂-N-) | ~3.0 - 3.3 | Triplet (t) | 4H | Adjacent to the nitrogen of the morpholine ring. |

| Morpholino (-CH₂-O-) | ~3.7 - 3.9 | Triplet (t) | 4H | Adjacent to the oxygen of the morpholine ring, more deshielded. |

| Dihydropyridinone (H on C5) | ~2.5 - 2.8 | Multiplet (m) | 2H | Aliphatic protons adjacent to a double bond and a methylene group. |

| Dihydropyridinone (H on C6) | ~3.5 - 3.8 | Triplet (t) | 2H | Aliphatic protons adjacent to the lactam nitrogen. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (C2) | ~165 - 170 | Carbonyl carbon of the lactam. |

| C4 | ~100 - 105 | Vinylic carbon adjacent to the morpholino group. |

| C3 | ~145 - 150 | Vinylic carbon bearing the morpholino group. |

| Aromatic (C1') | ~130 - 135 | Quaternary carbon attached to the lactam nitrogen. |

| Aromatic (C4') | ~145 - 150 | Quaternary carbon attached to the amino group. |

| Aromatic (C2', C6') | ~125 - 130 | Aromatic CH carbons. |

| Aromatic (C3', C5') | ~115 - 120 | Aromatic CH carbons shielded by the amino group. |

| Morpholino (-CH₂-N-) | ~45 - 50 | Aliphatic carbons adjacent to nitrogen. |

| Morpholino (-CH₂-O-) | ~65 - 70 | Aliphatic carbons adjacent to oxygen. |

| Dihydropyridinone (C5) | ~25 - 30 | Aliphatic methylene carbon. |

| Dihydropyridinone (C6) | ~45 - 50 | Aliphatic methylene carbon adjacent to the lactam nitrogen. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

Figure 2. Standard workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 273, corresponding to the molecular weight of the compound. The intensity may be moderate to low due to fragmentation.

-

Key Fragmentation Pathways:

-

Loss of the morpholino group: A significant fragment would likely arise from the cleavage of the C-N bond connecting the morpholine ring to the dihydropyridinone core, resulting in a fragment at m/z 187 (M - 86).

-

Fragmentation of the morpholine ring: Cleavage within the morpholine ring can lead to characteristic fragments. For example, loss of a CH₂O fragment (30 Da) from the molecular ion could yield a peak at m/z 243.

-

Cleavage of the aminophenyl group: Fragmentation could involve the loss of the aminophenyl group, though this is generally less favored than cleavage of the more labile morpholine substituent.

-

Retro-Diels-Alder (RDA) type fragmentation: The dihydropyridinone ring could potentially undergo an RDA-type fragmentation, though this is less common for this specific ring system.

-

Figure 3. Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. For C₁₅H₁₉N₃O₂, the calculated exact mass is 273.1477. An experimentally determined mass within a few ppm of this value would confirm the molecular formula.

Experimental Protocol: Mass Spectrometry

A general protocol for analysis by GC-MS (for volatile compounds) or LC-MS (for less volatile compounds) is outlined below. Given the compound's high melting point, LC-MS with electrospray ionization (ESI) is the more appropriate technique.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

Mass Spectrometer Conditions (Positive ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Flow and temperature optimized for signal intensity.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 274.1555. For fragmentation studies (MS/MS), select the precursor ion at m/z 274 and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3450 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Primary Aromatic Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Medium-Weak | Aromatic C-H |

| 2950 - 2800 | C-H stretch | Medium | Aliphatic C-H (dihydropyridinone and morpholine) |

| ~1660 | C=O stretch | Strong | α,β-Unsaturated Lactam (Amide) |

| ~1620 | N-H bend | Medium | Primary Amine |

| 1600, 1500 | C=C stretch | Medium | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Strong | Aromatic Amine |

| ~1115 | C-O-C stretch | Strong | Ether (Morpholine) |

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1660 cm⁻¹ and the characteristic N-H stretching bands of the primary aromatic amine in the 3450-3250 cm⁻¹ region.[9][10]

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This technical guide provides a detailed predictive framework for the interpretation of these spectra, serving as an essential reference for scientists and researchers involved in the synthesis and quality control of Apixaban and its intermediates. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. While predicted data is a powerful tool, it is recommended to confirm these findings with experimental data obtained from a well-characterized reference standard whenever possible.

References

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. Welcome to the NIST WebBook [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 7. cbic.yale.edu [cbic.yale.edu]

- 8. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban. Recognizing the limited availability of quantitative solubility data in public literature, this guide synthesizes known information, provides a theoretical framework for its solubility characteristics based on its physicochemical properties, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and formulation of Apixaban and related compounds.

Introduction and Physicochemical Profile

This compound is a crucial building block in the manufacturing of Apixaban, a direct factor Xa inhibitor.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring overall process efficiency and product quality.

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. A thorough understanding of the intermediate's properties is the first step in predicting and experimentally determining its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉N₃O₂ | [2][3] |

| Molecular Weight | 273.33 g/mol | [2][3] |

| Appearance | Off-white to pale beige solid | [2] |

| Melting Point | >246°C (decomposes) | [2][4] |

| Predicted pKa | 4.96 ± 0.10 | [2] |

| Predicted Boiling Point | 491.5 ± 45.0 °C | [5] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [5] |

The predicted pKa of 4.96 suggests the compound is a weak base, with the morpholine nitrogen being the likely site of protonation.[2] This property is critical as it indicates that the solubility in aqueous media will be pH-dependent, though its solubility in organic solvents is less likely to be influenced by pH unless the solvent has acidic or basic properties. The high melting point is indicative of a stable crystal lattice, which can contribute to lower solubility.[2]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from the morpholine ring, the lactam carbonyl group, and the aminophenyl group, suggests it will have a degree of solubility in polar organic solvents. The presence of both hydrogen bond donors (the amino group) and acceptors (the oxygen and nitrogen atoms) further indicates potential interactions with protic and aprotic polar solvents.

Conversely, the nonpolar character of the phenyl ring and the hydrocarbon backbone would suggest limited solubility in highly nonpolar solvents. Therefore, a range of solvents with varying polarities should be considered when experimentally determining the solubility profile.

Known Solubility Data

Publicly available, quantitative solubility data for this compound in organic solvents is scarce. The available information is summarized below.

Table 2: Summary of Known Solubility

| Solvent | Temperature | Solubility | Classification | Source(s) |

| Water | 25°C | ~1.4 g/L (1400 mg/L) | Slightly Soluble | [2][6] |

| Methanol | Not Specified | Not Quantified | Slightly Soluble | [2][7] |

| Chloroform | Not Specified | Not Quantified | Slightly Soluble | [2][7] |

The term "slightly soluble" according to the United States Pharmacopeia (USP) corresponds to a solvent volume of 100 to 1000 parts required for one part of solute. This wide range highlights the necessity for experimental determination to obtain precise, actionable data for process development.

Experimental Determination of Solubility: Protocols and Methodologies

Given the limited published data, researchers will need to perform their own solubility studies. The choice between a kinetic and a thermodynamic solubility assay depends on the specific application. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for process chemistry and formulation development.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol for Thermodynamic Solubility Assay:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF, chloroform) to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or the intended process temperature). Agitate the slurries for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same diluent must be prepared.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a rapid assessment of solubility but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

Workflow for Kinetic Solubility Determination

Caption: Kinetic Solubility Workflow.

Detailed Protocol for Kinetic Solubility Assay (Plate-based):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

-

Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the organic solvent in the wells to achieve a range of final concentrations. The final percentage of DMSO should be kept low (e.g., <2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Detection: Determine the solubility limit. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by the precipitate using a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

-

Filtration and UV/LC-MS Analysis: Filter the contents of the wells through a filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using a plate-based UV reader or by LC-MS analysis.

-

Conclusion and Recommendations

It is strongly recommended that researchers and process chemists experimentally determine the thermodynamic solubility of this intermediate in solvents pertinent to their specific synthetic and purification processes. The protocols detailed in this guide provide a robust framework for generating reliable and accurate solubility data. Such data will enable informed decisions on solvent selection, optimization of crystallization processes, and ultimately, the consistent production of high-quality Apixaban.

References

- 1. This compound | 1267610-26-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 1267610-26-3 [smolecule.com]

- 3. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 5. Cas 1267610-26-3,1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | lookchem [lookchem.com]

- 6. This compound CAS 1267610-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

A Technical Guide to the Melting Point and Thermal Stability of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Authored For: Researchers, Scientists, and Drug Development Professionals Core Subject: Physicochemical Characterization of a Key Apixaban Intermediate

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No: 1267610-26-3) is a pivotal intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is fundamental to ensuring process control, product quality, and stability. The thermal characteristics, specifically the melting point and thermal stability, are critical parameters that influence everything from reaction conditions and purification methods to storage and handling protocols.[4]

This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound. It moves beyond a simple reporting of values to explain the causality behind the selection of analytical methodologies, provides detailed experimental protocols grounded in authoritative standards, and contextualizes the data within the broader framework of pharmaceutical development.

Summary of Physicochemical Properties

A consolidated overview of the key physicochemical properties of this compound is presented below.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone | [3][4] |

| CAS Number | 1267610-26-3 | [3][4] |

| Molecular Formula | C15H19N3O2 | [1][2] |

| Molecular Weight | 273.33 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid/powder | [1][3][4] |

| Melting Point | >246°C (with decomposition) | [1][2][3] |

| Boiling Point | 491.5±45.0 °C (Predicted) | [3][4] |

| Solubility | Slightly soluble in methanol and chloroform | [1][3] |

| Storage | Store at 2–8°C under an inert gas (e.g., Argon or Nitrogen) | [1][3] |

Melting Point Determination

The melting point of a crystalline solid is a critical quality attribute, serving as an indicator of identity and purity. For this compound, the transition from solid to liquid is accompanied by thermal decomposition.

Reported Melting Point and Interpretation

Multiple sources report a melting point of >246°C, with decomposition .[1][2][3] This indicates that the compound does not exhibit a sharp, clear melting transition but instead begins to degrade chemically at or near its melting temperature. This behavior is crucial for process chemists to consider, as holding the material at elevated temperatures could lead to the formation of impurities.

The Causality of Method Selection: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary melting point apparatus can provide a visual melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in the pharmaceutical industry.[5][6] The choice of DSC is predicated on several key advantages:

-

Quantitative Data: DSC measures the heat flow into or out of a sample as a function of temperature, providing not just the transition temperature but also the enthalpy (ΔH) of the event, which is impossible with visual methods.[7]

-

High Precision and Accuracy: Modern DSC instruments offer exceptional temperature accuracy and precision, critical for robust characterization.[5]

-

Detection of Multiple Events: DSC can resolve complex thermal events, such as a glass transition, crystallization, or polymorphism, that would be invisible to the naked eye.[7]

By comparing the heat flow of the sample to an inert reference, DSC provides an unambiguous endotherm peak corresponding to the melting event, allowing for precise determination of the onset and peak temperatures.[8][9]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point using DSC.

Principle: The DSC instrument measures the difference in heat required to increase the temperature of the sample and an inert reference as they are subjected to a controlled temperature program.[8] An endothermic event, such as melting, results in a measurable heat absorption by the sample, which is recorded as a peak.[7]

Instrumentation: A calibrated heat-flux DSC, such as a METTLER TOLEDO DSC 3 or TA Instruments Q2000, equipped with a cooling system and an inert gas purge.

Protocol Steps:

-

Instrument Calibration:

-

Rationale: To ensure the accuracy of the temperature and enthalpy axes, calibration is a mandatory first step. This is the cornerstone of a self-validating protocol.

-

Procedure: Calibrate the instrument using certified reference materials with known melting points and enthalpies, such as Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C). The calibration must meet the instrument manufacturer's specifications.

-

-

Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtaining a sharp, reproducible melting endotherm.

-

Procedure: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

-

-

Experimental Conditions:

-

Rationale: The chosen conditions provide a balance between resolution and experimental efficiency. A nitrogen purge creates an inert atmosphere to prevent oxidative degradation during the analysis.

-

Method:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

-

Maintain a constant nitrogen purge at 50 mL/min throughout the experiment.

-

-

-

Data Interpretation:

-

Rationale: Standardized interpretation of the DSC thermogram ensures consistent reporting.

-

Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting event will be observed as an endothermic peak.

-

Report the Onset Temperature , determined by the intersection of the baseline and the leading edge of the peak, and the Peak Temperature (the apex of the peak). For purity assessment, the onset temperature is often considered closer to the true thermodynamic melting point.[8]

-

-

Visualization: DSC Experimental Workflow

References

- 1. Buy this compound | 1267610-26-3 [smolecule.com]

- 2. This compound , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 3. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols: Raney Cobalt-Catalyzed Reduction for "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one"

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of an aromatic nitro group into a primary amine is a cornerstone of synthetic organic chemistry, particularly within the pharmaceutical industry. These aromatic amines are pivotal intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs). One such crucial intermediate is 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key building block in the synthesis of Apixaban, a widely used oral anticoagulant.[1][2][3] The efficiency and selectivity of this nitro-to-amine reduction are paramount for the overall success and economic viability of the drug's manufacturing process.

Raney cobalt, a spongy, highly active form of cobalt, has emerged as a powerful and chemoselective catalyst for this transformation.[4][5] While other methods like catalytic hydrogenation with palladium on carbon (Pd/C) or reductions using metals like iron or zinc in acidic media exist, Raney cobalt often provides superior performance, especially when dealing with complex molecules bearing multiple functional groups.[6][7] Its high activity allows for milder reaction conditions, and its chemoselectivity can prevent the undesired reduction of other sensitive moieties within the molecule.[8][9] Furthermore, in some applications, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of Raney cobalt offers a practical alternative to high-pressure gaseous hydrogen.[10][11]

This document provides a comprehensive guide to the Raney cobalt-catalyzed reduction of the precursor, 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, to yield the desired this compound.[12] It will cover the underlying principles, a detailed experimental protocol, safety considerations, and troubleshooting, aimed at enabling researchers to confidently and successfully perform this critical synthetic step.

Principle of the Reaction

The core of this process is the catalytic hydrogenation of the aromatic nitro group. Raney cobalt, with its high surface area and adsorbed hydrogen, acts as the catalyst. The reaction can be performed using either molecular hydrogen (H₂) under pressure or through transfer hydrogenation, where a donor molecule like hydrazine hydrate provides the necessary hydrogen atoms. The latter is often preferred for its operational simplicity on a laboratory scale.

The overall transformation is as follows:

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one + H₂ (or hydrogen donor) --(Raney Cobalt)--> this compound + H₂O

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced on the catalyst surface to the final amine. The efficiency of this process is influenced by several factors, including the activity of the Raney cobalt, the choice of solvent, reaction temperature, and the hydrogen source.

Materials and Equipment

| Reagents | Equipment |

| 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Round-bottom flask |

| Raney Cobalt (slurry in water) | Magnetic stirrer with heating mantle |

| Hydrazine hydrate (80% solution) | Condenser |

| Methanol | Thermometer |

| Deionized water | Buchner funnel and filter flask |

| Diatomaceous earth (e.g., Celite®) | Rotary evaporator |

| Methyl tert-butyl ether (MTBE) | Inert atmosphere setup (e.g., nitrogen or argon) |

Experimental Protocol

This protocol is adapted from a known industrial synthesis method and is suitable for laboratory-scale preparation.[10][11]

1. Catalyst Preparation and Activation:

-

For commercially available pre-activated Raney cobalt: The catalyst is typically supplied as a slurry in water.[13] Before use, carefully decant the water and wash the catalyst several times with the reaction solvent (in this case, a methanol/water mixture) to remove any residual alkaline solution from its preparation.[14] All handling of the catalyst should be done under an inert atmosphere if possible, as dry Raney cobalt can be pyrophoric.[13]

-

Activation from alloy: If starting from a cobalt-aluminum alloy, the activation involves digesting the alloy with a concentrated sodium hydroxide solution. This is a highly exothermic process and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The resulting activated catalyst must be thoroughly washed with deionized water until the washings are neutral.[15][16][17]

2. Reaction Setup:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 250 mL of deionized water and 250 mL of methanol.

-

To this solvent mixture, add 25 g of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

-

Under gentle stirring, carefully add 2.5 g of the pre-washed Raney cobalt slurry.

3. Reaction Execution:

-

Begin stirring the mixture and gently heat it to 40-50°C.

-

Once the temperature has stabilized, slowly add 20 mL of 80% hydrazine hydrate solution dropwise over a period of 30-45 minutes. Caution: The addition of hydrazine hydrate can be exothermic. Monitor the temperature closely and adjust the addition rate to maintain it within the desired range.

-

After the addition is complete, increase the temperature to 60-70°C and maintain it for 3 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

4. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney cobalt catalyst. Important: Do not allow the filter cake containing the Raney cobalt to dry, as it can become pyrophoric. Immediately quench the filter cake with plenty of water.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Transfer the filtrate to a round-bottom flask and remove the methanol and water under reduced pressure using a rotary evaporator.

-

To the resulting solid residue, add methyl tert-butyl ether (MTBE) and stir to form a slurry.

-

Collect the solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum to obtain this compound as a white to off-white solid.[10][11]

A high yield (>95%) and purity (>99%) of the desired product can be expected with this protocol.[10]

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | >246°C (decomposes)[1][12][18] |

| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the aminophenyl group and disappearance of the signals from the nitrophenyl group. |

| ¹³C NMR | Shift in the chemical shifts of the aromatic carbons consistent with the conversion of a nitro group to an amino group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₉N₃O₂: 273.33 g/mol ).[1][19] |

| Infrared (IR) Spectroscopy | Appearance of N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and disappearance of the characteristic N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). |

| HPLC | A single major peak indicating high purity. |

Safety Precautions

Working with Raney cobalt and hydrazine hydrate requires strict adherence to safety protocols.

-

Raney Cobalt:

-

Pyrophoric Hazard: Dry Raney cobalt is pyrophoric and can ignite spontaneously in air.[20] Always handle it as a slurry under a liquid (water or solvent).

-

Handling: Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.[21] Handle in a well-ventilated area, preferably a fume hood.

-

Storage: Store as a slurry in water in a tightly closed container in a cool, well-ventilated area away from heat and sources of ignition.[21]

-

Disposal: Spent Raney cobalt should be deactivated before disposal. This can be done by slowly and carefully adding it to a large volume of dilute acid (e.g., 1M HCl) in a fume hood. The deactivated catalyst can then be disposed of as hazardous waste according to local regulations.

-

-

Hydrazine Hydrate:

-

Toxicity and Corrosivity: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Handling: Handle in a fume hood with appropriate PPE, including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, well-ventilated area away from oxidizing agents.

-

-

General Precautions:

-

The reaction generates nitrogen gas from the decomposition of hydrazine, so ensure the reaction setup is not a closed system to avoid pressure buildup.

-

Use a heating mantle with a temperature controller to avoid overheating.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Inactive catalyst | Ensure the Raney cobalt is freshly activated or from a reliable source. Increase catalyst loading slightly. |

| Insufficient hydrazine hydrate | Ensure the correct stoichiometry of hydrazine hydrate is used. | |

| Low reaction temperature | Maintain the reaction temperature at 60-70°C. | |

| Low Yield | Product loss during work-up | Ensure thorough washing of the filter cake. Be careful during the concentration step to avoid bumping. |

| Catalyst poisoning | Ensure starting materials and solvents are of high purity. | |

| Formation of Byproducts | Over-reduction or side reactions | Strictly control the reaction temperature and time. |

| Impurities in starting material | Purify the starting material before the reaction. | |

| Difficulty in Filtering | Fine catalyst particles clogging the filter | Use a thicker pad of diatomaceous earth. Allow the catalyst to settle before decanting the supernatant. |

Conclusion

The Raney cobalt-catalyzed reduction of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a highly effective and industrially relevant method for the synthesis of its corresponding aminophenyl derivative.[10][11] By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can achieve high yields of this crucial pharmaceutical intermediate. The chemoselectivity and high activity of Raney cobalt make it a valuable tool in the arsenal of synthetic chemists, particularly in the field of drug development.[4][8]

References

- 1. Buy this compound | 1267610-26-3 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone (1267610-26-3) [farmasino.net]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. RANEY® cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]

- 11. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]

- 12. This compound | 1267610-26-3 | Benchchem [benchchem.com]

- 13. reddit.com [reddit.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US6156694A - Raney cobalt catalyst and a process for hydrogenating organic compounds using said catalyst - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound , 95% , 1267610-26-3 - CookeChem [cookechem.com]

- 19. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

One-Pot Synthesis of Pyridinone Derivatives: A Comprehensive Guide for Researchers

Pyridinone scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their prevalence in pharmaceuticals stems from their ability to act as hydrogen bond donors and acceptors, mimicking peptide bonds while offering improved metabolic stability and oral bioavailability.[1][3][4] The efficient construction of these privileged structures is, therefore, a critical focus for synthetic chemists. This guide provides an in-depth exploration of one-pot synthetic strategies for preparing pyridinone derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses are often plagued by challenges such as low overall yields, the need for purification of intermediates at each stage, and significant solvent and reagent waste. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant and efficient alternative by combining three or more reactants in a single reaction vessel to form a complex product in a cascade of transformations.[3][4] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation, while simultaneously enhancing synthetic efficiency and atom economy.[5][6]

Key Synthetic Strategies for Pyridinone Construction

Several powerful one-pot methodologies have been developed for the synthesis of pyridinone derivatives. This section will delve into the mechanistic underpinnings and practical applications of the most prominent approaches.

Hantzsch Pyridine Synthesis and its Analogs

The Hantzsch synthesis, first reported in 1881, is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7][8] By modifying the reaction conditions and starting materials, this method can be adapted for the synthesis of pyridinone derivatives.

The core of the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The mechanism proceeds through a series of well-established intermediates, as illustrated below.

Figure 1: Generalized workflow of the Hantzsch-type synthesis of pyridinone derivatives.

The versatility of the Hantzsch reaction allows for the introduction of a wide range of substituents on the pyridinone ring by varying the aldehyde and β-dicarbonyl components.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers another robust route to substituted pyridines and can be adapted for pyridinone synthesis.[10][11] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields the desired pyridine ring.[10][11] One-pot modifications of this reaction have been developed, often by generating the enamine in situ.[11]

Figure 2: Key steps in the Bohlmann-Rahtz synthesis leading to pyridinone derivatives.

A significant advantage of the Bohlmann-Rahtz synthesis is that it directly yields the aromatic pyridine ring, obviating the need for a separate oxidation step.[10]

Domino and Cascade Reactions

Domino reactions, where a series of transformations occur sequentially in one pot without the need for isolating intermediates, are particularly powerful for the synthesis of complex heterocyclic systems like pyridinones.[12] These reactions are often initiated by a simple condensation or addition step, which then triggers a cascade of intramolecular cyclizations and rearrangements.

An example is the domino reaction of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can selectively yield either 2-aminohydropyridines or 2-pyridinones depending on the nature of the acetonitrile derivative.[12] When ethyl cyanoacetate is used, the ester group participates in the cyclization to form the pyridinone ring as the major product.[12]

Green Chemistry Approaches in Pyridinone Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methodologies.[6] In the context of pyridinone synthesis, several green approaches have been successfully implemented.

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[5]

-

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[13]

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.[5]

-

Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry, and several one-pot syntheses of pyridinones have been successfully developed in aqueous systems.[14]

Application Notes and Protocols

The following protocols are provided as representative examples of one-pot syntheses of pyridinone derivatives. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones

This protocol is adapted from a method described for the synthesis of bioactive pyrano[3,2-c]pyridones, which have shown potential as anticancer agents.[3][4]

Materials:

-

Aromatic aldehyde (0.8 mmol)

-

Malononitrile (0.8 mmol)

-

4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

-

Triethylamine (45 mol%)

-

Ethanol (3 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).

-

Add triethylamine (45 mol%) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 50 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product to obtain the pure pyrano[3,2-c]pyridone derivative.

Expected Outcome: This reaction typically affords the desired products in high yields (75-98%).[3][4]

| Aldehyde | Yield (%) |

| Benzaldehyde | 92 |

| 4-Chlorobenzaldehyde | 95 |

| 4-Methoxybenzaldehyde | 88 |

| 2-Naphthaldehyde | 98 |

Table 1: Representative yields for the three-component synthesis of pyrano[3,2-c]pyridones with various aldehydes.

Protocol 2: Four-Component Synthesis of Substituted 3-Cyano-2-pyridones under Microwave Irradiation

This protocol exemplifies a green chemistry approach to the synthesis of functionalized pyridinones.[5]

Materials:

-

p-Formylphenyl-4-toluenesulfonate (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Substituted acetophenone (1 mmol)

-

Ammonium acetate (2 mmol)

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the substituted acetophenone (1 mmol), and ammonium acetate (2 mmol) in ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 2-7 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

The product will typically precipitate. Collect the solid by filtration.

-

Wash the product with cold ethanol and dry to obtain the pure 3-cyano-2-pyridone derivative.

Comparison of Microwave vs. Conventional Heating:

| Method | Reaction Time | Yield (%) |

| Microwave Irradiation | 2-7 min | 82-94 |

| Conventional Heating | 6-9 h | 71-88 |

Table 2: Comparison of efficiency between microwave-assisted and conventional heating methods for the synthesis of 3-cyano-2-pyridone derivatives.[5]

Troubleshooting and Self-Validation

For any synthetic protocol, it is crucial to have a self-validating system. This involves careful monitoring of the reaction and characterization of the final product.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

-